Cevidoplenib

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

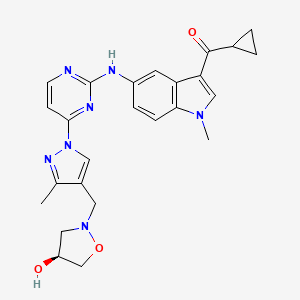

Cevidoplenib is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential anti-inflammatory and immunomodulating activities .

Synthesis Analysis

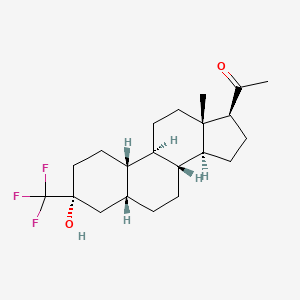

Cevidoplenib, also known as SKI-O-703, was developed as a novel selective Syk inhibitor . The synthesis process involved the creation of a new Syk inhibitor named SKI-O-592 and its orally bioavailable salt form, SKI-O-703 .Molecular Structure Analysis

The molecular formula of Cevidoplenib is C25H27N7O3 . It has a molecular weight of 473.53 . The exact mass is 473.22 .Chemical Reactions Analysis

Cevidoplenib, as a Syk inhibitor, plays a pivotal role in the activation of B cells and innate inflammatory cells by transducing immune receptor-triggered signals . It inhibits BCR-mediated survival, proliferation, and differentiation of B cells .Physical And Chemical Properties Analysis

Cevidoplenib is a solid substance . It has a solubility of 50 mg/mL in DMSO when ultrasonicated . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .科学研究应用

COVID-19研究中的电子健康记录:在COVID-19的比较有效性研究(CER)中使用电子健康记录(EHR)可以为疾病管理生成真实世界证据。这包括关于药物和疫苗有效性和安全性的信息(Sarri等人,2022年)。

COVID-19研究的进展:一份关于了解SARS-CoV-2生物学和治疗学科学进展的综合报告突出了潜在疫苗候选者和治疗提案的快速发展,包括药物再利用(Mishra & Tripathi, 2020)。

COVID-19医学研究中的区块链:基于区块链的COVID-19研究平台支持医院和研究机构之间高效且保护隐私的数据共享。这有助于深入研究COVID-19(Yu et al., 2021)。

基因组学中的比较有效性研究:这项研究解决了基因组学和精准医学中的证据空白,突出了在为分子靶向疗法提供基于证据的指导中面临的挑战和机遇(Simonds et al., 2013)。

COVID-19的计算药物发现:本文讨论了一种方法,使用基于张量分解的无监督特征提取方法对基因表达谱进行识别可能有效的COVID-19药物(Taguchi & Turki, 2020)。

癌症基因组医学证据构建:该研究确定了使用比较有效性研究为癌症基因组医学提供基于证据的指导的方法和挑战(Goddard et al., 2012)。

安全和危害

未来方向

Cevidoplenib has been granted Orphan Drug designation by the FDA for the treatment of immune thrombocytopenia (ITP) in patients who have failed to respond or relapsed after prior therapy . Oscotec Inc., the company behind Cevidoplenib, is currently seeking partners for further development and global commercialization .

属性

IUPAC Name |

cyclopropyl-[5-[[4-[4-[[(4S)-4-hydroxy-1,2-oxazolidin-2-yl]methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-1-methylindol-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7O3/c1-15-17(10-31-12-19(33)14-35-31)11-32(29-15)23-7-8-26-25(28-23)27-18-5-6-22-20(9-18)21(13-30(22)2)24(34)16-3-4-16/h5-9,11,13,16,19,33H,3-4,10,12,14H2,1-2H3,(H,26,27,28)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZUBLQESBVOSH-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CC(CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1CN2C[C@@H](CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cevidoplenib | |

CAS RN |

1703788-21-9 |

Source

|

| Record name | Cevidoplenib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703788219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEVIDOPLENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3H8BX897 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)

![N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide](/img/structure/B606538.png)

![N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B606541.png)

![(5E)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B606544.png)

![6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B606547.png)

![3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606548.png)